1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring substituted with dimethyl groups, an oxane ring, and a thiophene ring
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It may serve as a probe in biochemical studies to investigate the interactions of pyrazole derivatives with biological targets.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new polymers or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Many pyrazole derivatives are known to have biological activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The resulting pyrazole intermediate is then subjected to alkylation reactions to introduce the dimethyl groups.
The oxane ring can be introduced via a nucleophilic substitution reaction, where an appropriate oxane derivative reacts with the pyrazole intermediate. Finally, the thiophene ring is attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a thiophene boronic acid derivative and a halogenated pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could result in the formation of alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-N-[(oxan-4-yl)methyl]-1H-pyrazole-5-carboxamide: Lacks the thiophene ring, which may result in different biological activities.
1,3-dimethyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide: Lacks the oxane ring, which could affect its solubility and reactivity.
1,3-dimethyl-1H-pyrazole-5-carboxamide: A simpler structure that may serve as a starting point for the synthesis of more complex derivatives.
Uniqueness
The presence of both the oxane and thiophene rings in 1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide makes it unique compared to its simpler analogs. These additional rings can confer unique properties, such as enhanced binding affinity to biological targets or improved solubility in organic solvents.
Properties
IUPAC Name |
2,5-dimethyl-N-[oxan-4-yl(thiophen-2-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-11-10-13(19(2)18-11)16(20)17-15(14-4-3-9-22-14)12-5-7-21-8-6-12/h3-4,9-10,12,15H,5-8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYAZOAUUAUQMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC(C2CCOCC2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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